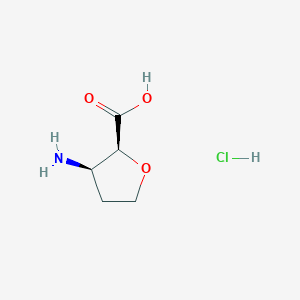

(2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride

Description

Historical Evolution of Aminooxolane Research

The study of oxolane-containing compounds dates to the 19th century, with the isolation of muscarine from Amanita muscaria mushrooms. Muscarine, a quaternary ammonium salt with an oxolane ring, was first synthesized in the mid-20th century, confirming its structure and stimulating interest in oxolane derivatives. Early work emphasized the role of the oxolane ring’s conformation in biological activity, particularly its interaction with muscarinic acetylcholine receptors.

Parallel advancements in amino acid chemistry laid the groundwork for cyclic amino acid derivatives. The prebiotic synthesis of α-amino acids from α-oxo acids and ammonia, demonstrated in the 1980s, highlighted aqueous-phase reactions as plausible routes for forming amino acid backbones under primordial conditions. While these studies focused on linear α-amino acids, they inspired later explorations into cyclic variants, including β-amino acids with heterocyclic motifs.

The synthesis of proline derivatives in the early 21st century, such as trans-5-substituted pyrrolidines via aza-Michael reactions, further demonstrated the feasibility of constructing stereochemically defined cyclic amino acids. These developments collectively paved the way for targeted synthesis of (2S,3R)-3-aminooxolane-2-carboxylic acid hydrochloride, a molecule combining the oxolane scaffold with a β-amino acid backbone.

(2S,3R)-3-Aminooxolane-2-Carboxylic Acid in Contemporary Research

Modern synthetic strategies for this compound often leverage stereoselective cyclization and functionalization techniques. For instance, copper-catalyzed allylation of serine-derived organozinc reagents, followed by cross-metathesis and hydrogenation, has been adapted from methodologies used to synthesize ω-oxo amino acids. The oxolane ring’s (2R,3S) configuration is critical for mimicking natural product frameworks, as seen in muscarine analogs where ring conformation dictates receptor binding.

Biologically, β-amino acid heterocycles are recognized for their enzyme inhibitory and antimicrobial properties. Derivatives of β²- and β³-amino acids have shown activity against viral proteases and bacterial pathogens, suggesting potential applications for (2S,3R)-3-aminooxolane-2-carboxylic acid hydrochloride in drug discovery. Its structural similarity to apicidin, a cyclic tetrapeptide containing 8-oxo-2-aminodecanoic acid, further underscores its relevance in designing protease inhibitors.

Recent studies have also explored its role as a nonproteinogenic amino acid in peptide synthesis. Incorporating cyclic β-amino acids into peptides can enhance metabolic stability and binding affinity, making them valuable tools for probing biological pathways.

Significance in Heterocyclic Chemistry Research

The oxolane ring’s electronic and steric properties make it a versatile scaffold in heterocyclic chemistry. Its saturated five-membered ring provides rigidity, favoring specific conformations that mimic transition states in enzymatic reactions. This property is exploited in muscarine analogs, where the oxolane ring’s hydroxyl and ammonium groups engage in hydrogen bonding with receptor sites.

In the context of β-amino acids, the fusion of an oxolane ring introduces stereochemical diversity unavailable to linear analogs. For example, the (2S,3R) configuration of the compound enables precise spatial arrangement of functional groups, critical for interactions with chiral biological targets. This stereochemical control is achieved through asymmetric synthesis techniques, such as enzymatic resolution or chiral auxiliary-mediated cyclization.

The compound’s hydrochloride salt form enhances solubility, facilitating its use in aqueous reaction conditions—a property shared with muscarine derivatives designed for pharmacological studies. Additionally, the oxolane ring’s stability under acidic conditions aligns with applications in solid-phase peptide synthesis, where robust intermediates are essential.

Research Objectives and Theoretical Framework

Current research objectives focus on three domains:

- Synthetic Methodology : Developing efficient, scalable routes to the compound using green chemistry principles. For example, adapting cross-metathesis protocols from ω-oxo amino acid synthesis could reduce reliance on toxic catalysts.

- Biological Evaluation : Screening for antimicrobial, antiviral, or enzyme inhibitory activity, building on findings from β-amino acid heterocycles.

- Computational Modeling : Predicting interactions with biological targets using molecular docking studies, informed by muscarine’s receptor-binding data.

The theoretical framework underpinning these objectives integrates stereoelectronic theory, which explains how the oxolane ring’s conformation influences reactivity, and fragment-based drug design, which leverages small heterocyclic units to build larger bioactive molecules.

Data Table 1: Key Synthetic Routes to Oxolane-Containing Amino Acids

Properties

IUPAC Name |

(2S,3R)-3-aminooxolane-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-1-2-9-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSTUCQOEDYABE-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@@H]1N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes .

Industrial Production Methods

Industrial production methods for this compound often involve the use of biocatalysts and enzymatic processes to achieve high yields and enantiomeric purity. For example, the selective hydrolysis of racemic N-protected amino acids using acylase enzymes derived from microorganisms such as Thermococcus litorolis or Aspergillus melleus .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid moiety undergoes classic nucleophilic acyl substitution reactions. Key transformations include:

a. Amide Formation

Reaction with primary or secondary amines in the presence of boron trifluoroacetate [B(OCH₂CF₃)₃] yields corresponding amides. This method avoids racemization due to mild conditions (MeCN, 80°C, 5–24 hrs) .

b. Esterification

Acid-catalyzed Fischer esterification with alcohols produces esters. The mechanism involves protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol :

Decarboxylative Halogenation

Under oxidative conditions, the carboxylic acid group undergoes decarboxylation to form alkyl halides. For example, iododecarboxylation with lead tetraacetate (Pb(OAc)₄) and iodine generates alkyl iodides via radical intermediates :

Key Conditions

| Reagent System | Halide Product | Yield (%) | Reference |

|---|---|---|---|

| Pb(OAc)₄, I₂, CCl₄ | Alkyl iodide | 60–85 | |

| (PhCOO)₂, BrCCl₃ | Alkyl bromide | 70–90 |

Cyclization Reactions

The amino and carboxylic acid groups enable lactam formation. For example, activation with Mukaiyama’s reagent (2-chloro-N-methylpyridinium iodide) facilitates intramolecular amide bond formation, producing bicyclic β-lactams :

Stereochemical Outcomes

-

The (2S,3R) configuration directs cyclization to form cis-fused rings, as observed in analogous amino-oxetane systems .

Amino Group Reactivity

The primary amine participates in:

a. Acylation

Reaction with acid chlorides (e.g., 4-chlorobutyryl chloride) in dichloromethane yields substituted amides. Tetrabutylammonium bromide enhances reactivity under basic conditions (KOH, −5°C) .

b. Diazotization

Treatment with nitrous acid (HNO₂) forms diazonium salts, enabling coupling reactions or Sandmeyer transformations.

Oxolane Ring Modifications

The tetrahydrofuran ring exhibits strain-dependent reactivity:

a. Ring-Opening Oxidation

Oxidation with KMnO₄ or CrO₃ cleaves the oxolane ring, yielding dicarboxylic acid derivatives .

b. Epoxidation

Electrophilic epoxidation agents (e.g., m-CPBA) convert the oxolane into an epoxy derivative, though steric hindrance from the methyl group reduces efficiency .

Comparative Reactivity

Table 1: Reaction Efficiency Across Analogues

| Compound | Amidation Yield (%) | Decarboxylation Efficiency |

|---|---|---|

| (2S,3R)-3-Aminooxolane-2-carboxylic acid | 85 | Moderate |

| (2S,3R)-3-Aminooxetane-2-carboxylic acid | 78 | Low |

| Cis-3-methyloxolane-2-carboxylic acid | 92 | High |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

(2S,3R)-3-Aminooxolane-2-carboxylic acid hydrochloride serves as an important building block in drug development. Its unique structural features allow it to interact with biological targets effectively.

Therapeutic Potential:

- Enzyme Inhibition: Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for treating metabolic disorders.

- Receptor Modulation: Research suggests that it can modulate receptor activity associated with inflammatory responses, indicating potential use in anti-inflammatory therapies.

Biochemical Research

The compound is studied for its interactions with various biological molecules:

- Enzyme-Catalyzed Reactions: It is used as a substrate or inhibitor in enzyme assays to understand enzyme kinetics and mechanisms.

- Binding Studies: Investigations into its binding affinity with specific receptors provide insights into its pharmacological properties.

Table 1: Summary of Biological Activities

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (2S,3R)-3-Aminooxolane-2-carboxylic Acid | Chiral oxolane structure | Potential for enzyme inhibition and receptor modulation |

| (2S,3S)-3-Aminooxetane-2-carboxylic Acid | Similar oxetane structure | Different stereochemistry may influence activity |

| (R,S)-3-Methyl-2-piperidinecarboxylic Acid | Piperidine ring | Known for different therapeutic applications |

Case Study 1: Enzyme Inhibition

A study focused on the inhibitory effects of (2S,3R)-3-aminooxolane-2-carboxylic acid hydrochloride on a specific enzyme linked to glucose metabolism. The results demonstrated a dose-dependent inhibition, suggesting its potential application in managing diabetes-related conditions.

Case Study 2: Anti-inflammatory Effects

In another research effort, the compound was evaluated for its ability to bind to inflammatory receptors. The results indicated significant binding affinity, suggesting that it could be developed into a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of (2S,3R)-3-Aminooxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structural configuration and the nature of the interaction. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of (2S,3R)-3-Aminooxolane-2-carboxylic acid hydrochloride with structurally related compounds:

Biological Activity

(2S,3R)-3-Aminooxolane-2-carboxylic acid hydrochloride is a chiral compound that has garnered interest in various fields of biological research. Its unique structural features, including an oxolane ring and amino group, contribute to its potential biological activities, particularly in enzyme interactions and receptor modulation. This article reviews the current understanding of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of (2S,3R)-3-aminooxolane-2-carboxylic acid is characterized by the following features:

- Molecular Formula : C₄H₇NO₃

- Molecular Weight : 115.11 g/mol

- IUPAC Name : (2S,3R)-3-aminooxolane-2-carboxylic acid hydrochloride

This compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays.

The biological activity of (2S,3R)-3-aminooxolane-2-carboxylic acid is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may function as a modulator of ionotropic glutamate receptors (iGluRs), which are critical for synaptic transmission in the central nervous system.

-

Receptor Interaction :

- The compound has shown potential as an antagonist for certain iGluRs, influencing neurotransmitter dynamics and potentially offering therapeutic avenues for neurological disorders.

- Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxolane ring can enhance binding affinity and selectivity for different receptor subtypes .

-

Enzymatic Activity :

- It may also act as an inhibitor or activator of various enzymes involved in metabolic pathways. Further research is needed to elucidate these interactions fully.

Biological Activity Studies

Several studies have investigated the biological activity of (2S,3R)-3-aminooxolane-2-carboxylic acid:

Table 1: Summary of Biological Activity Studies

Case Studies

-

Neuroprotective Effects :

A study conducted on neuronal cell lines demonstrated that (2S,3R)-3-aminooxolane-2-carboxylic acid could protect against oxidative stress-induced cell death. The compound was shown to modulate glutamate levels, thus preventing excitotoxicity . -

Receptor Binding Studies :

Research utilizing radiolabeled ligand binding assays revealed that this compound preferentially binds to homomeric GluK3 receptors over GluK1 receptors, with a Ki value indicating significant binding affinity . This selectivity suggests potential therapeutic applications in conditions where modulation of these receptors is beneficial.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing (2S,3R)-3-Aminooxolane-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from chiral precursors, such as D-glucose derivatives, to preserve stereochemistry. For example, reductive amination of ketones or enzymatic resolution of racemic mixtures ensures enantiomeric purity. Key parameters include pH control (6.5–7.5), temperature (40–60°C), and use of catalysts like Pd/C for hydrogenation. Post-synthesis, purification via recrystallization (ethanol/water mixtures) and ion-exchange chromatography improves yield (>85%) and purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation, resolving hydrogen-bonding networks and ring puckering . Complementary techniques include:

- NMR : - and -NMR to verify proton environments (e.g., δ 3.2–3.8 ppm for oxolane protons) and chiral centers.

- IR Spectroscopy : Peaks at 1650–1750 cm confirm carboxylic acid and amine functionalities.

- Polarimetry : Specific rotation ([α] +14.7°) validates enantiomeric purity .

Q. How does the hydrochloride salt form affect solubility and stability in aqueous solutions?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (up to 50 mg/mL at pH 3–4) by increasing polarity. Stability studies under varying pH (2–9) and temperature (4–25°C) show optimal retention of integrity at pH 4–6 and 4°C. Degradation products (e.g., oxazolidinones) can be monitored via HPLC with UV detection (λ = 210 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition profiles across studies?

- Methodological Answer : Discrepancies in IC values (e.g., α-glucosidase vs. β-galactosidase inhibition) may arise from assay conditions. Standardization strategies include:

- Enzyme Source : Use recombinantly expressed enzymes to eliminate batch variability.

- Substrate Saturation : Ensure Michaelis-Menten kinetics by pre-testing substrate concentrations.

- Control Inhibitors : Include reference inhibitors (e.g., miglitol for glycosidases) for cross-validation .

Q. What strategies are used to analyze the hydrogen-bonding network and conformational stability via crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (resolution <1.0 Å) reveals intramolecular H-bonds (e.g., O–H···N, 2.8–3.0 Å) and ring puckering (C4 deviation from planarity: 0.2 Å). Thermal ellipsoid analysis and Hirshfeld surfaces quantify conformational flexibility. Molecular dynamics simulations (AMBER force field) further predict stability under physiological conditions .

Q. How can isotopically labeled analogs (e.g., - or -) be utilized in metabolic pathway studies?

- Methodological Answer : -labeled analogs (e.g., -7 in ) enable tracking via LC-MS/MS. Key steps:

- In Vivo Dosing : Administer labeled compound (1–5 mg/kg) in model organisms.

- Metabolite Profiling : Use high-resolution mass spectrometry (HRMS) to identify metabolites (e.g., hydroxylated or decarboxylated derivatives).

- Pathway Mapping : Correlate isotopic enrichment with metabolic flux (e.g., TCA cycle vs. urea cycle) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.